Benzyl 4-chloro-4-oxobutanoate
Overview
Description
Benzyl 4-chloro-4-oxobutanoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the carboxyl group is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-chloro-4-oxobutanoate can be synthesized through various methods. One common approach involves the esterification of 4-chloro-4-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 4-chloro-4-oxobutanoic acid or 4-chlorobutanone.
Reduction: 4-chloro-4-hydroxybutanoate.
Substitution: 4-amino-4-oxobutanoate or 4-thio-4-oxobutanoate.
Scientific Research Applications
Benzyl 4-chloro-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-chloro-4-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 4-chloro-4-oxobutanoic acid, which can then participate in further biochemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl 4-chloro-4-oxobutanoate: Similar structure but with an ethyl ester group instead of a benzyl group.
Methyl 4-chloro-4-oxobutanoate: Similar structure but with a methyl ester group.
4-chloro-4-oxobutanoic acid: The free acid form without esterification.
Uniqueness: Benzyl 4-chloro-4-oxobutanoate is unique due to the presence of the benzyl ester group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its ethyl and methyl counterparts.
Properties
IUPAC Name |
benzyl 4-chloro-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXBLNHRHWZHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502215 | |
Record name | Benzyl 4-chloro-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41437-17-6 | |
Record name | Benzyl 4-chloro-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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